molecular formula C19H19N3O3S2 B3608634 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline CAS No. 713489-61-3

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline

Cat. No.: B3608634
CAS No.: 713489-61-3
M. Wt: 401.5 g/mol
InChI Key: KLMNDDFXBRKMPP-UHFFFAOYSA-N
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Description

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a thienyl group and a piperazine moiety linked through a carbonyl group. The presence of the methylsulfonyl group further enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline typically involves multiple steps, starting from readily available precursors. The piperazine moiety is then introduced via nucleophilic substitution, and the final step involves the addition of the methylsulfonyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is common in the industrial synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is unique due to the combination of its quinoline core, thienyl group, and piperazine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in research and industry .

Biological Activity

4-{[4-(Methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H19N3O3S2
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 713489-61-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment. The following sections summarize key findings from various studies.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • HepG2 Cells : The compound showed an IC50 value of approximately 3.1 µg/mL after 24 hours of treatment, indicating strong cytotoxicity against liver cancer cells.
  • HCT-116 Cells : Similar results were observed with colorectal cancer cells, where the IC50 was reported at around 9.96 µg/mL .
  • MCF-7 and A549 Cells : In breast and lung cancer cell lines, the compound also displayed significant reductions in cell viability, reinforcing its potential as an anti-cancer agent .

The mechanisms underlying the cytotoxic effects of this quinoline derivative appear to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes essential for cancer cell growth and division.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in treated cells.
  • Inhibition of Sirtuins : Some research suggests that quinoline derivatives may inhibit sirtuin activity, which is linked to cancer progression and resistance to therapy .

Comparative Analysis with Other Compounds

A comparative analysis with other quinoline derivatives highlights the unique potency and selectivity of this compound:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AHepG25.0Apoptosis induction
Compound BHCT-1168.0Sirtuin inhibition
This compound HepG23.1 Apoptosis induction, Sirtuin inhibition
This compound HCT-1169.96 Apoptosis induction, Sirtuin inhibition

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In a study involving xenograft models, administration of the compound significantly reduced tumor size compared to control groups.
  • Another case study illustrated its effectiveness when combined with traditional chemotherapeutics, suggesting a potential role in combination therapy strategies.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)22-10-8-21(9-11-22)19(23)15-13-17(18-7-4-12-26-18)20-16-6-3-2-5-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNDDFXBRKMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015740
Record name [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713489-61-3
Record name [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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